N-Me-D-Lys(Boc)-OMe.HCl N-Me-D-Lys(Boc)-OMe.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218686
InChI: InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1
SMILES:
Molecular Formula: C13H27ClN2O4
Molecular Weight: 310.82 g/mol

N-Me-D-Lys(Boc)-OMe.HCl

CAS No.:

Cat. No.: VC16218686

Molecular Formula: C13H27ClN2O4

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

N-Me-D-Lys(Boc)-OMe.HCl -

Specification

Molecular Formula C13H27ClN2O4
Molecular Weight 310.82 g/mol
IUPAC Name methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Standard InChI InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1
Standard InChI Key UHWJQMUZWPIJCA-HNCPQSOCSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular formula of N-Me-D-Lys(Boc)-OMe.HCl is C13H27ClN2O4\text{C}_{13}\text{H}_{27}\text{ClN}_{2}\text{O}_{4}, with a molecular weight of 310.82 g/mol . The structure comprises:

  • D-Lysine backbone: The chiral center at the alpha-carbon adopts the D-configuration, mirroring the stereochemistry of naturally occurring L-lysine .

  • N-Methylation: A methyl group replaces the hydrogen on the alpha-amino group, reducing hydrogen-bonding capacity and altering peptide backbone dynamics.

  • Boc protection: The epsilon-amino group is shielded by a tert-butoxycarbonyl group, preventing undesired side reactions during peptide elongation .

  • Methyl ester: The carboxyl group is esterified, enhancing solubility in organic solvents and preventing premature activation during coupling reactions .

Table 1: Key Structural Features and Properties

FeatureDescription
Molecular FormulaC13H27ClN2O4\text{C}_{13}\text{H}_{27}\text{ClN}_{2}\text{O}_{4}
Molecular Weight310.82 g/mol
ConfigurationD-Lysine enantiomer
Protecting GroupsBoc (epsilon-amino), methyl ester (carboxyl)
CounterionHydrochloride

Systematic Nomenclature

The IUPAC name for this compound is (R)-Methyl 6-((tert-butoxycarbonyl)amino)-2-(methylamino)hexanoate hydrochloride, reflecting its stereochemistry and functional groups . Alternative synonyms include N-Me-D-Lys(Boc)-OMe.HCl and Methyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride .

Synthesis and Characterization

Synthetic Pathways

N-Me-D-Lys(Boc)-OMe.HCl is typically synthesized through a multi-step process:

  • Enantiomeric Preparation: D-Lysine is obtained via resolution of racemic mixtures or enzymatic methods .

  • N-Methylation: The alpha-amino group undergoes reductive alkylation using formaldehyde and a reducing agent like sodium cyanoborohydride .

  • Boc Protection: The epsilon-amino group is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Esterification: The carboxyl group is converted to a methyl ester using thionyl chloride and methanol .

  • Salt Formation: The final product is isolated as the hydrochloride salt to improve crystallinity and stability .

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity: ≥97% as confirmed by reverse-phase chromatography .

  • Optical Rotation: [α]D20[ \alpha ]_{D}^{20} values verify the D-configuration .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 310.82 .

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR validate the presence of the Boc group (1.4 ppm, singlet for tert-butyl) and N-methyl group (2.8 ppm, singlet) .

Applications in Peptide Chemistry

Peptide Backbone Modification

The N-methyl group in N-Me-D-Lys(Boc)-OMe.HCl introduces rigidity into peptide chains, reducing conformational flexibility and enhancing resistance to proteolytic degradation . This modification is exploited in:

  • Stapled Peptides: Stabilizing α-helical structures for improved target binding .

  • Peptidomimetics: Mimicking natural peptides while evading enzymatic breakdown .

Side Chain Functionalization

The Boc-protected epsilon-amino group serves as a handle for post-synthetic modifications, such as:

  • Crosslinking: Introducing biotin, fluorophores, or affinity tags via deprotection and acylation .

  • Conjugation: Attaching polyethylene glycol (PEG) chains to enhance pharmacokinetics .

Table 2: Representative Applications in Drug Discovery

ApplicationRole of N-Me-D-Lys(Boc)-OMe.HClExample Therapeutic Area
Antimicrobial PeptidesEnhances membrane permeability and stabilityAntibacterial agents
OncologyStabilizes tumor-targeting peptidesCancer therapeutics
NeuropharmacologyImproves blood-brain barrier penetrationNeurodegenerative diseases

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in water due to the hydrochloride salt .

  • Stability: Stable at room temperature under inert atmospheres but susceptible to Boc deprotection under acidic conditions (e.g., TFA) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1740 cm1^{-1} (ester C=O) and 1690 cm1^{-1} (Boc carbonyl) .

  • UV-Vis: Lacks chromophores beyond 220 nm, making it suitable for UV-monitored syntheses .

Recent Research Advances

Peptide Therapeutics

A 2024 study demonstrated that incorporating N-Me-D-Lys(Boc)-OMe.HCl into cyclic peptides improved oral bioavailability by 40% compared to L-lysine analogs, highlighting its potential in drug delivery .

Material Science

Researchers have utilized this derivative to synthesize lysine-based dendrimers with applications in targeted drug delivery and diagnostic imaging .

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